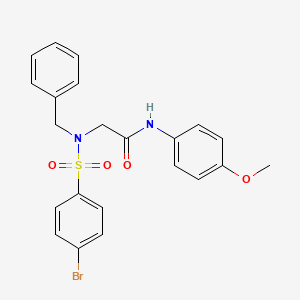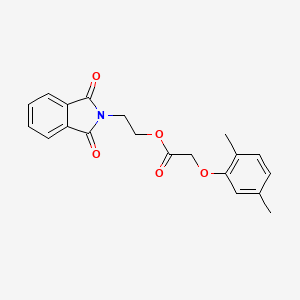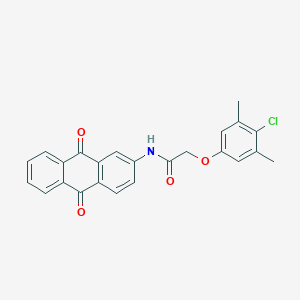![molecular formula C20H21N3O2S B11639479 (2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11639479.png)
(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2E)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-5-(4-méthylbenzyl)-1,3-thiazolidin-4-one est une molécule organique complexe comportant un noyau thiazolidinone
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2E)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-5-(4-méthylbenzyl)-1,3-thiazolidin-4-one implique généralement plusieurs étapes :
Formation de l’intermédiaire hydrazone : Cette étape implique la réaction de la 1-(4-méthoxyphényl)éthanone avec l’hydrate d’hydrazine en milieu acide pour former l’intermédiaire hydrazone.
Cyclisation : L’intermédiaire hydrazone est ensuite mis à réagir avec l’isothiocyanate de 4-méthylbenzyle en milieu basique pour former le cycle thiazolidinone.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle des méthodes de synthèse en laboratoire. Cela inclurait l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle thiazolidinone, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler la fraction hydrazone, la convertissant en dérivé d’hydrazine correspondant.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme l’acide nitrique pour la nitration ou le brome pour la bromation.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés d’hydrazine.
Substitution : Composés aromatiques nitrés ou halogénés.
Applications de la recherche scientifique
Chimie
Le composé est utilisé comme brique de base en synthèse organique, en particulier dans le développement de composés hétérocycliques.
Biologie
En recherche biologique, il est étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine
Le composé est étudié pour son potentiel en tant qu’agent thérapeutique en raison de sa capacité à interagir avec diverses cibles biologiques.
Industrie
Dans le secteur industriel, il peut être utilisé dans le développement de nouveaux matériaux possédant des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology
In biological research, it is studied for its potential antimicrobial and anticancer properties.
Medicine
The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry
In the industrial sector, it may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de (2E)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-5-(4-méthylbenzyl)-1,3-thiazolidin-4-one implique son interaction avec les macromolécules biologiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique, comme l’activité antimicrobienne ou anticancéreuse.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2E)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-5-(4-chlorobenzyl)-1,3-thiazolidin-4-one
- (2E)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-5-(4-nitrobenzyl)-1,3-thiazolidin-4-one
Unicité
L’unicité de (2E)-2-{(2E)-[1-(4-méthoxyphényl)éthylidène]hydrazinylidène}-5-(4-méthylbenzyl)-1,3-thiazolidin-4-one réside dans son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence des groupes méthoxy et méthyle peut améliorer sa lipophilie et potentiellement améliorer son interaction avec les cibles biologiques.
Propriétés
Formule moléculaire |
C20H21N3O2S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
(2E)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-13-4-6-15(7-5-13)12-18-19(24)21-20(26-18)23-22-14(2)16-8-10-17(25-3)11-9-16/h4-11,18H,12H2,1-3H3,(H,21,23,24)/b22-14+ |
Clé InChI |
KSRPXQBWLYPLBL-HYARGMPZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C(/C)\C3=CC=C(C=C3)OC)/S2 |
SMILES canonique |
CC1=CC=C(C=C1)CC2C(=O)NC(=NN=C(C)C3=CC=C(C=C3)OC)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639401.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639409.png)
![5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639411.png)

![4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B11639429.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11639431.png)


![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639467.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639469.png)

![(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639471.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639475.png)
